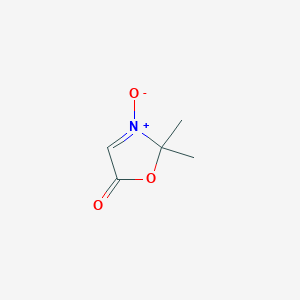
Acetic acid;1-propoxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-propoxypropan-1-ol: is a chemical compound that combines the properties of acetic acid and 1-propoxypropan-1-ol Acetic acid is a well-known carboxylic acid with a pungent odor and is commonly used in the production of vinegar 1-propoxypropan-1-ol is an ether that can be synthesized from propan-1-ol
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Williamson’s Synthesis: This method involves the reaction of propan-1-ol with a suitable alkyl halide in the presence of a strong base like sodium hydride or sodium metal.
Dehydration of Propan-1-ol: This method involves the dehydration of propan-1-ol using a strong acid like sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of acetic acid;1-propoxypropan-1-ol typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetic acid;1-propoxypropan-1-ol can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether group is replaced by other nucleophiles. Common reagents include halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Alcohols.
Substitution: Ethers, amines.
Aplicaciones Científicas De Investigación
Chemistry: Acetic acid;1-propoxypropan-1-ol is used as a solvent and reagent in various chemical reactions. It is also used in the synthesis of other organic compounds.
Biology: In biological research, this compound is used as a preservative and disinfectant. It is also used in the preparation of biological samples for analysis.
Medicine: The compound has potential applications in medicine as an antimicrobial agent. It is also used in the formulation of pharmaceutical products.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It is also used as a solvent in the manufacture of various industrial products .
Mecanismo De Acción
The mechanism of action of acetic acid;1-propoxypropan-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. In biological systems, it can disrupt cell membranes and proteins, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds:
Acetic acid: A simple carboxylic acid with similar acidic properties.
1-propoxypropane: An ether with similar structural features.
Ethanol: A common alcohol with similar solvent properties.
Methanol: A simpler alcohol with similar chemical reactivity.
Uniqueness: Acetic acid;1-propoxypropan-1-ol is unique due to its combination of acidic and ether functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Propiedades
| 182443-30-7 | |
Fórmula molecular |
C8H18O4 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
acetic acid;1-propoxypropan-1-ol |
InChI |
InChI=1S/C6H14O2.C2H4O2/c1-3-5-8-6(7)4-2;1-2(3)4/h6-7H,3-5H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
GAFLGVMCFCQRHE-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(CC)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)

![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)
